molecular formula C25H28N6O2 B2583632 (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide CAS No. 945750-13-0

(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide

Cat. No. B2583632
CAS RN: 945750-13-0
M. Wt: 444.539
InChI Key: ISOCDPQFIXDIMS-HSZRJFAPSA-N
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Description

“(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide” is a compound with the molecular formula C25H28N6O2 and a molecular weight of 444.539. It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring and a benzene ring, which are linked together . For more detailed structural analysis, you may need to refer to specific studies or use molecular modeling software.

Scientific Research Applications

STAT6 Inhibition

This compound has been identified as a potent and orally bioavailable inhibitor of Signal Transducers and Activators of Transcription 6 (STAT6). STAT6 is a key regulator of the type 2 helper T (Th2) cell immune response. Inhibiting STAT6 can be a potential therapeutic target for allergic diseases such as asthma and atopic diseases .

Th2 Differentiation Inhibition

The compound has shown to inhibit Th2 differentiation in mouse spleen T cells induced by interleukin (IL)-4. This inhibition occurs without affecting type 1 helper T (Th1) cell differentiation induced by IL-12 .

Oral Bioavailability

The compound has demonstrated oral bioavailability, which is a crucial factor for drug delivery. Oral bioavailability refers to the extent and rate at which the active drug ingredient or therapeutic moiety is absorbed and becomes available at the site of drug action .

Potent STAT6 Inhibition

The compound has shown potent STAT6 inhibition with an IC (50) of 0.70nM. IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function .

Inhibition of IL-4 Induced Th2 Differentiation

The compound inhibits Th2 differentiation in mouse spleen T cells induced by interleukin (IL)-4 with an IC (50) of 0.28 nM .

No Effect on Th1 Cell Differentiation

The compound does not affect type 1 helper T (Th1) cell differentiation induced by IL-12. This selective inhibition is crucial for maintaining the balance of immune responses .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with similar structures have been found to inhibit STAT6, a key regulator of the type 2 helper T (Th2) cell immune response .

properties

IUPAC Name

(2R)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOCDPQFIXDIMS-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide

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